Pradimicin FA-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

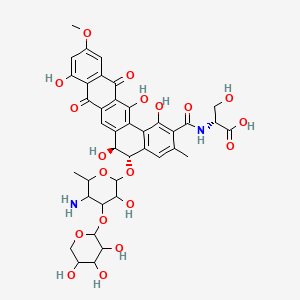

Pradimicin FA-2, also known as this compound, is a useful research compound. Its molecular formula is C39H42N2O19 and its molecular weight is 842.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

Pradimicin FA-2 exhibits significant antimicrobial activity against a variety of pathogens. Its mechanism primarily involves binding to the mannose residues on the surface of microbial cells, which disrupts their integrity and function.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.56 µg/mL |

| Bacillus cereus | 6.25 µg/mL |

| Candida albicans | 12.5 µg/mL |

| Aspergillus niger | 25 µg/mL |

| Cryptococcus neoformans | 15 µg/mL |

These values indicate that this compound is particularly effective against Gram-positive bacteria and certain fungal pathogens, making it a candidate for treating infections caused by these organisms .

Antifungal Properties

The antifungal activity of this compound has been explored extensively, especially in the context of invasive fungal infections. It operates through a calcium-dependent mechanism that disrupts the fungal cell wall, leading to cell death.

Case Study: Efficacy Against Invasive Fungal Infections

In preclinical studies, this compound demonstrated efficacy in models of invasive fungal infections, particularly in immunocompromised hosts. For instance, in a murine model of Candida infection, treatment with this compound resulted in a significant reduction in fungal burden compared to untreated controls . This suggests its potential as a therapeutic agent for patients with compromised immune systems.

Antimalarial Activity

This compound has also shown promise in antimalarial applications. Recent studies have indicated its effectiveness against Plasmodium falciparum, the causative agent of malaria.

Table 2: Antimalarial Activity of this compound

| Strain | IC50 Value (µg/mL) |

|---|---|

| Plasmodium falciparum K1 | 3.65 |

This low IC50 value indicates strong antimalarial potential, positioning this compound as a candidate for further development in malaria treatment .

Mechanistic Insights

Research has shown that this compound induces defects in endocytosis and cytokinesis in trypanosomes, highlighting its potential use against diseases like African sleeping sickness caused by Trypanosoma brucei. The compound's ability to bind specifically to variant surface glycoproteins (VSGs) is crucial for its cytocidal effect .

Safety and Pharmacokinetics

The pharmacokinetics of this compound suggest favorable distribution characteristics, making it suitable for systemic administration. Studies indicate that it achieves effective concentrations in tissues while maintaining a safety profile conducive for therapeutic use.

Case Study: Pharmacokinetics in Animal Models

In animal studies, this compound was shown to have a favorable tissue distribution profile with minimal toxicity at therapeutic doses. This aspect is particularly important for developing treatments for systemic infections where high local concentrations are necessary .

特性

分子式 |

C39H42N2O19 |

|---|---|

分子量 |

842.8 g/mol |

IUPAC名 |

(2R)-2-[[(5S,6S)-5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C39H42N2O19/c1-10-4-16-23(30(49)20(10)36(53)41-17(8-42)37(54)55)22-14(7-15-24(31(22)50)27(46)13-5-12(56-3)6-18(43)21(13)26(15)45)28(47)34(16)59-39-33(52)35(25(40)11(2)58-39)60-38-32(51)29(48)19(44)9-57-38/h4-7,11,17,19,25,28-29,32-35,38-39,42-44,47-52H,8-9,40H2,1-3H3,(H,41,53)(H,54,55)/t11?,17-,19?,25?,28+,29?,32?,33?,34+,35?,38?,39?/m1/s1 |

InChIキー |

JNJSOWKXFVKKCL-WJZOFBROSA-N |

異性体SMILES |

CC1C(C(C(C(O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |

同義語 |

pradimicin FA 2 pradimicin FA-2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。